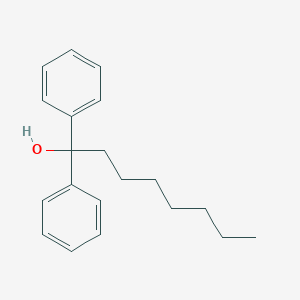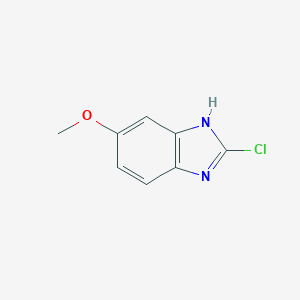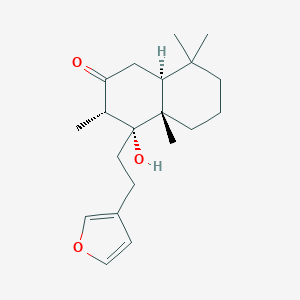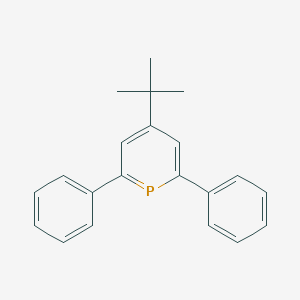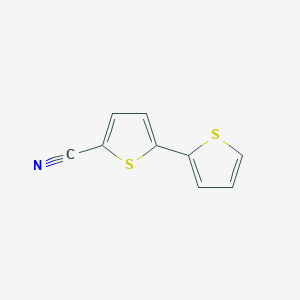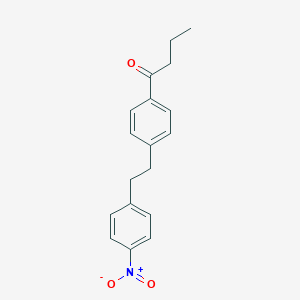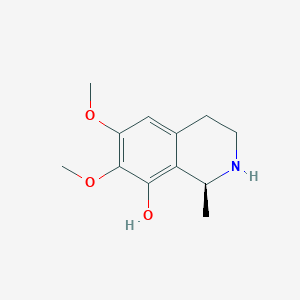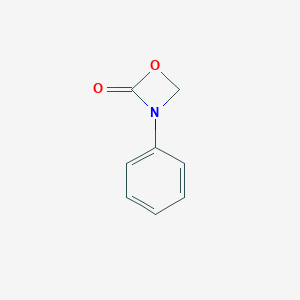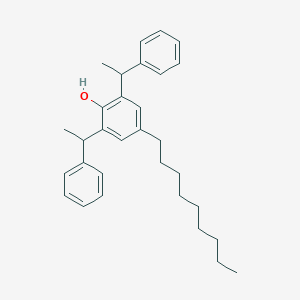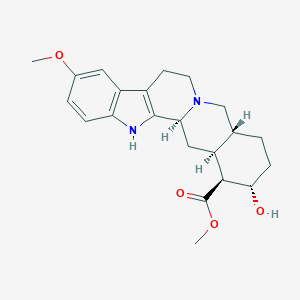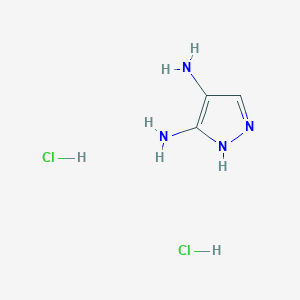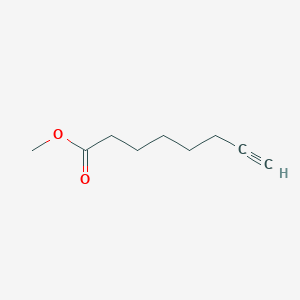
Methyl 7-octynoate
Übersicht
Beschreibung
Methyl 7-octynoate is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The influence of methyl substituents on the thermal isomerization of related compounds has been investigated, showing that the position of the methyl group can lead to different rearrangement products, such as the formation of 1,4-cycloheptadienes or aromatic compounds .
Synthesis Analysis
The synthesis of this compound derivatives has been explored in several studies. For instance, a novel acetylenic ester, methyl (E)-5-octadecen-7,9-diynoate, was synthesized by coupling a synthesized C1 to C8 fragment with 1-decyne, which is a related compound with unique biological activity . Additionally, the asymmetric synthesis of the methyl ester derivative of onchidin, specifically (2S,3S)-methyl-3-amino-2-methyl-7-octynoate and its enantiomer, has been described. This process involved key steps such as enantioselective aldol condensation and intramolecular nucleophilic displacement to form a β-lactam intermediate .
Molecular Structure Analysis
The molecular structure of this compound and its derivatives can be complex, and their analysis is crucial for understanding their chemical behavior. For example, the structure of methyl oct-cis-2-enoate, a related compound, was confirmed by infrared spectra after its synthesis through selective hydrogenation of methyl oct-2-ynoate .
Chemical Reactions Analysis
This compound and its analogs can undergo various chemical reactions. A study on 7-methylidene-6,8-dioxabicyclo[3.2.1]octanes, which are structurally similar to this compound, revealed an unusual reaction with alkanethiols under radical initiation conditions. This reaction led to the stereoselective formation of 2-acetyl-3,4-dihydropyrans without the addition of the thiol .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. For instance, the GLC behavior and infrared spectra of methyl oct-cis-2-enoate were studied, showing that the α position of the double bond significantly affects its properties. The cis and trans forms of this compound were separable by GLC, and their retention times in polar and non-polar phases were mainly determined by volatility .
Wissenschaftliche Forschungsanwendungen
1. Safety Assessment and Environmental Impact
- Methyl 2-octynoate, similar in structure to Methyl 7-octynoate, has been assessed for various toxicological endpoints. It is not genotoxic and has a No Expected Sensitization Induction Level (NESIL) of 110 μg/cm² for skin sensitization. This compound is evaluated under the Threshold of Toxicological Concern (TTC) for a Cramer Class II material and is not expected to be phototoxic/photoallergenic. It also meets the International Fragrance Association (IFRA) Environmental Standards, indicating no significant environmental hazards (Api et al., 2019).
2. Synthetic Applications
- The asymmetric synthesis of the methyl ester of the natural β-amino acid of Onchidin, (2S,3S)-methyl-3-amino-2-methyl-7-octynoate, and its enantiomer has been reported. This involves key steps like enantioselective aldol condensation and intramolecular nucleophilic displacement (Fernandez‐Suarez et al., 1997).
3. Chemical Behavior and Properties
- Studies on fatty acids and esters, such as the synthesis of furanoid and α,β-unsaturated oxocyclopentenyl and oxocyclohexenyl esters from methyl octadecadiynoates, provide insights into the chemical behavior and potential applications of compounds like this compound (Jie & Lam, 1977).
4. Medical and Therapeutic Research
- The synthesis of bioactive compounds, including methyl 3-O-phospo-α-D-glucopyranuronic acid, a compound structurally related to this compound, shows promising antifungal activity and potential in molecular docking studies for inhibiting dengue envelope protein. Such research highlights the potential of this compound derivatives in medical and therapeutic applications (Abu-Izneid et al., 2018).
5. Energy and Fuel Research
- Research on the effects of methyl octynoate addition to diesel fuel on combustion and emissions across various exhaust gas recirculation (EGR) rates indicates its potential use in improving fuel efficiency and reducing emissions. Such studies are crucial in exploring the applications of this compound in the field of energy and fuels (Liu et al., 2013).
Safety and Hazards
“Methyl 7-octynoate” is classified as a combustible liquid and may cause an allergic skin reaction . Precautions for safe handling include avoiding breathing dust/fume/gas/mist/vapors/spray, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/eye protection/face protection .
Wirkmechanismus
Target of Action
Methyl oct-7-ynoate, also known as Methyl 7-octynoate, primarily targets the skin, acting as a strong skin sensitizer . It is recognized as one of the most frequently recognized allergens .
Mode of Action
Methyl oct-7-ynoate interacts with the skin, inducing skin sensitization. This is evidenced by animal and human data, including Local Lymph Node Assays (LLNA), Guinea Pig Maximization Test (GPMT), Buehler tests, and diagnostic patch tests . The compound demonstrates a strong sensitizing potency, justifying its classification as a strong skin sensitizer .
Biochemical Pathways
It is involved in the fatty acid metabolism and lipid peroxidation pathways .
Pharmacokinetics
It is known that the compound can be absorbed through the skin . The impact of these properties on the bioavailability of Methyl oct-7-ynoate is currently unknown.
Result of Action
The primary result of Methyl oct-7-ynoate’s action is skin sensitization. It has been shown to elicit skin sensitization in selected and consecutive dermatitis patients, showing relatively low/moderate and relatively high frequencies of occurrence of skin sensitization for both groups of patients .
Action Environment
The action, efficacy, and stability of Methyl oct-7-ynoate can be influenced by environmental factors. For instance, the exposure to Methyl oct-7-ynoate is expected to be relatively low . Furthermore, the classification of Methyl oct-7-ynoate will lead to a generic concentration limit of ≥ 0.1% for products in which it is an ingredient .
Biochemische Analyse
Biochemical Properties
It has been used in the synthesis of maresin 2 and maresin 2n-3 DPA, which are potent anti-inflammatory lipid metabolites . These compounds are synthesized through a Sonogashira coupling of a C9–C22 iodide and Methyl Oct-7-ynoate
Cellular Effects
Given its role in the synthesis of anti-inflammatory lipid metabolites, it may influence cell function by modulating inflammatory responses
Molecular Mechanism
It is known to participate in the synthesis of maresin 2 and maresin 2n-3 DPA through a Sonogashira coupling reaction
Metabolic Pathways
Methyl Oct-7-ynoate is involved in the synthesis of maresin 2 and maresin 2n-3 DPA, indicating its participation in lipid metabolism
Eigenschaften
IUPAC Name |
methyl oct-7-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-3-4-5-6-7-8-9(10)11-2/h1H,4-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSMTPMVTGVSDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of methyl oct-7-ynoate in the synthesis of specialized pro-resolving mediators?
A1: Methyl oct-7-ynoate serves as a crucial building block in the synthesis of maresin 2n-3 DPA, a specialized pro-resolving mediator (SPM). [] SPMs like maresins are lipids involved in resolving inflammation and promoting tissue repair. The synthesis involves a Sonogashira coupling reaction where methyl oct-7-ynoate reacts with a specific iodide, ultimately leading to the formation of maresin 2n-3 DPA. [] This synthetic approach provides access to this important class of molecules for further biological evaluation.
Q2: Are there any other bioactive molecules synthesized using methyl oct-7-ynoate?
A2: Yes, beyond maresin 2n-3 DPA, methyl oct-7-ynoate acts as a key starting material in the synthesis of (2S,3S)-methyl-3-amino-2-methyl-7-octynoate and its enantiomer. [] This compound is a β-amino acid methyl ester derivative of onchidin, a natural product with potential biological activities.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



